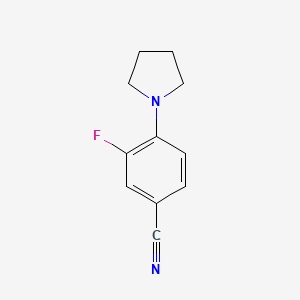

3-Fluoro-4-(pyrrolidin-1-yl)benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

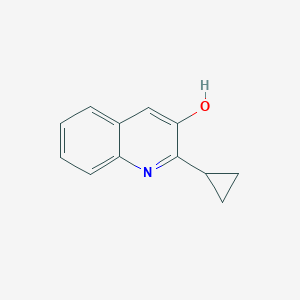

3-Fluoro-4-(pyrrolidin-1-yl)benzonitrile is a chemical compound with the molecular formula C11H11FN2 . The pyrrolidine ring in this compound is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms .

Synthesis Analysis

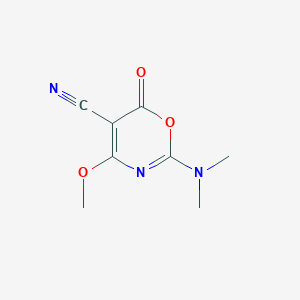

The synthesis of compounds with a pyrrolidine ring can be achieved through two main strategies . One involves the construction of the ring from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions. The other involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis

The molecular structure of 3-Fluoro-4-(pyrrolidin-1-yl)benzonitrile is characterized by a five-membered pyrrolidine ring attached to a benzonitrile group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .Chemical Reactions Analysis

The pyrrolidine ring in 3-Fluoro-4-(pyrrolidin-1-yl)benzonitrile can undergo various chemical reactions. For instance, it can be functionalized to create proline derivatives . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Physical And Chemical Properties Analysis

3-Fluoro-4-(pyrrolidin-1-yl)benzonitrile has a molecular weight of 190.22 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved sources.Scientific Research Applications

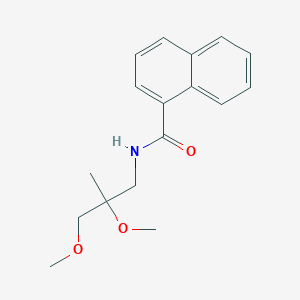

Catalyst in Organic Synthesis

Pyrrolidine compounds are often used as catalysts in organic synthesis reactions due to their ability to activate ketones and aldehydes toward nucleophilic addition. This makes them valuable in promoting reactions such as aldol condensation .

Intermediate in Pharmaceutical Synthesis

The pyrrolidine scaffold is a common intermediate in the synthesis of various pharmaceuticals. It’s utilized in the creation of bioactive molecules with target selectivity, including derivatives like pyrrolizines and prolinol .

Solvent for Compounds

Due to its properties, pyrrolidine can act as a solvent for both organic and inorganic compounds, aiding in various chemical processes .

Corrosion Inhibitor

In industrial applications, pyrrolidine derivatives can serve as corrosion inhibitors, protecting materials from degradation .

Additive in Polymerization

Pyrrolidine is also used as an additive in polymerization reactions, contributing to the development of new polymeric materials .

Biological Activities

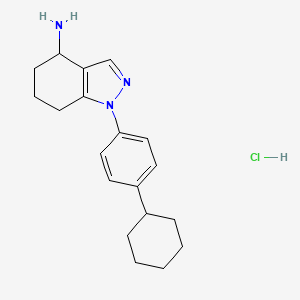

Pyrrolidine alkaloids have shown a range of biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Clinical Applications

Compounds containing a pyrrolidine moiety have wide clinical applications. For example, althiomycin is a naturally occurring alkaloid with antibiotic properties that inhibits protein synthesis .

Future Directions

The pyrrolidine ring, a key feature of 3-Fluoro-4-(pyrrolidin-1-yl)benzonitrile, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Future research could focus on further modifications to investigate how the chiral moiety influences kinase inhibition . This could guide medicinal chemists in the design of new pyrrolidine compounds with different biological profiles .

Mechanism of Action

Target of Action

Similar compounds with a pyrrolidine ring have been used to develop reversible inhibitors of lsd1 . LSD1, or Lysine-specific demethylase 1, is an enzyme that removes methyl groups from histone tails, playing a crucial role in gene expression .

Mode of Action

It’s worth noting that compounds with a pyrrolidine ring can efficiently explore the pharmacophore space due to sp3-hybridization . This allows for diverse interactions with target proteins, potentially leading to different biological profiles .

Biochemical Pathways

If we consider its potential role as an lsd1 inhibitor, it could impact the methylation status of histones, thereby influencing gene expression .

Pharmacokinetics

The presence of a pyrrolidine ring in the structure could potentially influence these properties .

Result of Action

If it acts as an lsd1 inhibitor, it could potentially alter gene expression profiles, leading to various cellular effects .

properties

IUPAC Name |

3-fluoro-4-pyrrolidin-1-ylbenzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN2/c12-10-7-9(8-13)3-4-11(10)14-5-1-2-6-14/h3-4,7H,1-2,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FROHJGJZHRMXSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=C(C=C2)C#N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-4-(pyrrolidin-1-yl)benzonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-4-propylthiadiazole-5-carboxamide](/img/structure/B2934243.png)

![2-Thiophenecarboxaldehyde, 5-methyl-4-[[(1-methyl-1H-imidazol-2-yl)thio]methyl]-](/img/structure/B2934244.png)

![N-(pyridin-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B2934247.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4-(6-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone](/img/structure/B2934249.png)

![(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-((4-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2934251.png)

![7-benzoyl-5-[(2-fluorophenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2934252.png)

![2-(Pyrrolidin-2-yl)imidazo[1,2-a]pyrimidine dihydrochloride](/img/structure/B2934253.png)